5-(tert-Butoxy)picolinonitrile
Overview
Description
5-(tert-Butoxy)picolinonitrile: is an organic compound with the molecular formula C10H12N2O It is a derivative of picolinonitrile, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butoxy)picolinonitrile typically involves the reaction of 5-tert-butoxypicolinic acid with appropriate reagents. One common method includes the use of sodium tert-butoxide (NaOtBu) in a solvent such as N,N-dimethylformamide (DMF) or N,N,N’,N’-hexamethylphosphoric triamide (HMPA) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butoxy)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The tert-butoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted picolinonitrile derivatives.
Scientific Research Applications
5-(tert-Butoxy)picolinonitrile has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(tert-Butoxy)picolinonitrile involves its interaction with various molecular targets. The tert-butoxy group can act as a steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 5-(tert-Butoxy)pyridine-2-carbonitrile
- 2-Pyridinecarbonitrile, 5-(1,1-dimethylethoxy)-
Comparison: Compared to other similar compounds, 5-(tert-Butoxy)picolinonitrile is unique due to the presence of both the tert-butoxy and nitrile groups, which confer distinct chemical properties. These properties include increased steric hindrance and specific reactivity patterns, making it a valuable compound in various research applications .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]pyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2,3)13-9-5-4-8(6-11)12-7-9/h4-5,7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPUGXMFYZITLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CN=C(C=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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